N-(2-methoxyphenyl)-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide
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Overview
Description
N-(2-METHOXYPHENYL)-4-[5-(2-THIENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE is a complex organic compound that features a combination of methoxyphenyl, thienyl, tetrahydropyridine, and carbothioamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYPHENYL)-4-[5-(2-THIENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2-methoxyphenyl isocyanate and 2-thienyl hydrazine. These intermediates are then subjected to cyclization reactions to form the tetrahydropyridine and tetraazole rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, automated reaction monitoring, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXYPHENYL)-4-[5-(2-THIENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
Scientific Research Applications
N-(2-METHOXYPHENYL)-4-[5-(2-THIENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(2-METHOXYPHENYL)-4-[5-(2-THIENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-METHOXYPHENYL)-4-[5-(2-FURYL)-2H-1,2,3,4-TETRAAZOL-2-YL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE
- N-(2-METHOXYPHENYL)-4-[5-(2-PHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE
Uniqueness
N-(2-METHOXYPHENYL)-4-[5-(2-THIENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]TETRAHYDRO-1(2H)-PYRIDINECARBOTHIOAMIDE is unique due to the presence of the thienyl group, which imparts specific electronic and steric properties. This makes it distinct from similar compounds that may have different substituents, such as furyl or phenyl groups .
Properties
Molecular Formula |
C18H20N6OS2 |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-4-(5-thiophen-2-yltetrazol-2-yl)piperidine-1-carbothioamide |
InChI |
InChI=1S/C18H20N6OS2/c1-25-15-6-3-2-5-14(15)19-18(26)23-10-8-13(9-11-23)24-21-17(20-22-24)16-7-4-12-27-16/h2-7,12-13H,8-11H2,1H3,(H,19,26) |
InChI Key |
LSMIISHNFDCIQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)N2CCC(CC2)N3N=C(N=N3)C4=CC=CS4 |
Origin of Product |
United States |
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